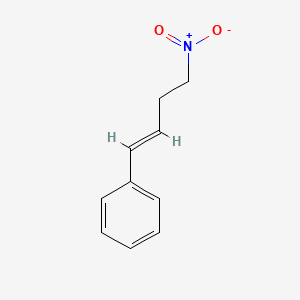

(E)-(4-Nitrobut-1-en-1-yl)benzene

Description

“(E)-(4-Nitrobut-1-en-1-yl)benzene” (C₁₀H₁₁NO₂) is a nitroalkene derivative characterized by a benzene ring attached to a nitro-substituted butenyl chain in the E-configuration. Its synthesis typically involves the Henry reaction, as described in , where ammonia borane is used as a reducing agent, followed by purification via silica gel column chromatography (hexane/ethyl acetate gradients) to yield a yellow liquid with 63% efficiency .

Key spectral data include:

- IR: Peaks at 3030 cm⁻¹ (C-H aromatic), 1599 cm⁻¹ (C=C), and 1545 cm⁻¹ (NO₂ asymmetric stretch) .

- ¹H NMR: δ 7.35–7.26 (aromatic protons), 6.55 (d, J = 16.0 Hz, vinyl proton), and 4.53 (t, J = 6.8 Hz, CH₂ adjacent to nitro) .

- ¹³C NMR: δ 136.5 (quaternary aromatic carbon), 74.99 (CH₂-NO₂), and 30.8 (CH₂ adjacent to vinyl) . Discrepancies in ¹³C NMR shifts (e.g., δ 141.15 vs. 136.5 for aromatic carbons) may arise from experimental conditions or solvent effects .

- HRESIMS: Observed m/z 200.0689 ([C₁₀H₁₁NO₂ + Na]⁺), confirming the molecular formula .

Properties

IUPAC Name |

[(E)-4-nitrobut-1-enyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5,9H2/b8-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWOSLZMYOCMOE-XBXARRHUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCC[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CC[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-(4-Nitrobut-1-en-1-yl)benzene, a nitro-substituted vinyl compound, has garnered attention due to its potential biological activities, particularly in the context of cancer research. This article reviews the available literature on its biological activity, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be structurally represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 165.17 g/mol

The compound features a nitro group (-NO) attached to a vinyl group, which is known to influence its reactivity and biological interactions.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of nitrovinyl compounds, including this compound, against various cancer cell lines. The following table summarizes key findings regarding its biological activity:

| Cell Line | IC (µM) | Viability (%) at 10 µM | Mechanism of Action |

|---|---|---|---|

| Ramos (BL) | 0.17 | 4.4 | Apoptosis induction, potential topoisomerase inhibition |

| HL60 (Leukemia) | 1.3 | 9.1 | DNA alkylation, histone deacetylase inhibition |

| MUTU-I (BL) | >90% inhibition | 2–26 | Tubulin polymerization inhibition |

These results indicate that this compound exhibits significant cytotoxicity against Burkitt lymphoma and leukemia cell lines at micromolar concentrations, suggesting its potential as an anticancer agent.

The mechanisms underlying the biological activity of this compound are multifaceted:

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by activating intrinsic pathways, leading to cell cycle arrest and subsequent cell death.

- Selective Toxicity : Studies indicate that nitro-substituted compounds exhibit selective toxicity towards malignant cells while sparing normal peripheral blood mononuclear cells (PBMCs), highlighting their therapeutic potential with reduced side effects .

- Target Interactions : While the specific biological macromolecular targets remain unidentified, mechanisms such as topoisomerase inhibition and DNA alkylation are suggested based on structural similarities with other nitro-containing compounds .

Case Studies and Experimental Evidence

In a series of experiments evaluating the cytotoxic effects of related nitrovinyl compounds, it was found that this compound analogs demonstrated varying degrees of antiproliferative activity across different cancer cell lines. For instance:

- In vitro studies using the Ramos BL cell line revealed that treatment with the compound resulted in a significant reduction in cell viability at concentrations as low as 10 µM.

- Further investigations into the mechanism revealed that these compounds could inhibit key cellular pathways involved in proliferation and survival, such as histone deacetylation and tubulin polymerization .

Comparison with Similar Compounds

Table 1: Key Properties of (E)-(4-Nitrobut-1-en-1-yl)benzene and Analogs

Substituent Impact :

- Nitro Group : Strong electron-withdrawing effect enhances electrophilicity of the alkene, facilitating nucleophilic additions (e.g., Michael acceptors) .

- Bromine : Introduces steric bulk and electrophilicity, enabling Suzuki-Miyaura couplings .

Reactivity and Physical Properties

- Synthetic Utility : this compound’s extended conjugated system compared to 4-nitrostyrene may improve regioselectivity in cycloadditions .

- Thermal Stability : Nitro groups generally reduce thermal stability compared to halogenated analogs, though empirical data for this compound are lacking .

Research Findings and Data Analysis

Q & A

Q. What are the optimized synthetic routes for (E)-(4-Nitrobut-1-en-1-yl)benzene, and how do reaction conditions influence yield?

The compound is typically synthesized via ammonia borane-mediated reduction or Henry reaction extensions. Key conditions include:

| Method | Solvent System | Equivalents | Yield | Reference |

|---|---|---|---|---|

| Ammonia borane reduction | Hexane/EtOAc (95:5) | 1.5 eq NH₃BH₃ | 63% | |

| Henry reaction variant | Ethyl acetate-hexane (3:97-6:94) | N/A | Not specified |

Q. Methodological Insight :

- Solvent polarity affects purification efficiency. Hexane/EtOAc mixtures (95:5) minimize polar byproducts, improving column chromatography separation .

- Stoichiometry : Excess ammonia borane (1.5 eq) enhances nitro group reduction efficiency, critical for forming the α,β-unsaturated system .

Q. How can spectroscopic techniques confirm the structure of this compound?

Key spectroscopic markers include:

| Technique | Diagnostic Signals | Reference |

|---|---|---|

| ¹H NMR | δ 6.55 (d, J = 16.0 Hz, trans-olefinic H), 4.53 (t, J = 6.8 Hz, CH₂ adjacent to nitro) | |

| ¹³C NMR | δ 136.5 (olefinic C), 134.1 (nitro-bearing C) | |

| IR | ν 1545 cm⁻¹ (NO₂ asymmetric stretch) | |

| HRESIMS | m/z 200.0689 ([C₁₀H₁₁NO₂ + Na]⁺, Δ = 0.0002) |

Q. Methodological Insight :

- The trans-configuration (E) is confirmed by the coupling constant (J = 16.0 Hz) between olefinic protons .

- Nitro group presence is validated by IR absorption and deshielded ¹³C signals .

Q. What safety protocols are critical when handling this compound?

Based on structurally related nitro compounds:

- Hazards : Acute toxicity (H302), skin irritation (H315), respiratory irritation (H335) .

- Mitigation :

- Use nitrile gloves and P95 respirators to avoid dermal/airway exposure .

- Store at 2–8°C in airtight containers to prevent decomposition .

Advanced Questions

Q. How does the nitro group influence the compound’s reactivity in cycloaddition or Michael addition reactions?

The nitro group acts as a strong electron-withdrawing group, activating the α,β-unsaturated system for:

- Diels-Alder Reactions : Enhanced dienophilicity due to nitro’s electron-deficient nature .

- Michael Additions : Nitro stabilizes the transition state, facilitating nucleophilic attack at the β-carbon .

Q. Methodological Insight :

Q. What computational approaches elucidate the electronic properties of this compound?

Q. How can researchers resolve contradictions in spectroscopic data during structural validation?

Q. What strategies improve purity when isolating this compound?

- Chromatography : Use gradient elution (hexane → EtOAc) to separate nitro byproducts .

- Recrystallization : Optimize solvent polarity (e.g., EtOAc/hexane mixtures) for high-purity crystals .

Q. How does the nitro group affect the compound’s stability under varying pH or temperature?

- Acidic Conditions : Nitro groups may protonate, increasing solubility but risking decomposition.

- Thermal Stability : Differential Scanning Calorimetry (DSC) can identify decomposition thresholds (Td > 150°C inferred from analogues) .

Q. Table 1: Synthetic Condition Comparison

| Parameter | Ammonia Borane Method | Henry Reaction |

|---|---|---|

| Key Reagent | NH₃BH₃ | Nitroalkene precursor |

| Solvent | Hexane/EtOAc | Ethyl acetate-hexane |

| Yield | 63% | Not reported |

Q. Table 2: Spectroscopic Benchmarks

| Technique | Critical Data Points | Functional Group Confirmation |

|---|---|---|

| ¹H NMR | δ 6.55 (d, J=16.0 Hz) | Trans-olefin configuration |

| IR | ν 1545 cm⁻¹ | Nitro group presence |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.